molecular formula C9H6FNO2S B6229266 4-(ethenesulfonyl)-3-fluorobenzonitrile CAS No. 1157056-43-3

4-(ethenesulfonyl)-3-fluorobenzonitrile

Cat. No.: B6229266
CAS No.: 1157056-43-3
M. Wt: 211.2
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Description

4-(Ethenesulfonyl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile derivative characterized by an ethenesulfonyl (-SO₂-CH=CH₂) substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring.

Properties

CAS No.

1157056-43-3

Molecular Formula

C9H6FNO2S

Molecular Weight

211.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethenesulfonyl)-3-fluorobenzonitrile typically involves the introduction of the ethenesulfonyl group and the fluorine atom onto a benzonitrile core. One common method involves the reaction of 4-bromo-3-fluorobenzonitrile with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Ethenesulfonyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonyl fluorides .

Scientific Research Applications

4-(Ethenesulfonyl)-3-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ethenesulfonyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The ethenesulfonyl group can act as an electrophilic site, reacting with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs of 3-fluorobenzonitrile derivatives, highlighting substituent effects and applications:

Compound Name Substituent(s) Key Properties/Applications References
4-(Bromomethyl)-3-fluorobenzonitrile -CH₂Br at 4-position Intermediate for pharmaceuticals; white crystalline powder (99% purity, MW 214.03 g/mol)
4-(Aminomethyl)-3-fluorobenzonitrile -CH₂NH₂ at 4-position Research reagent; safety data includes handling precautions (CAS 701264-00-8)
4-(5-Bromothiophen-2-yl)-2-fluorobenzonitrile Thiophene-5-Br at 4-position Antiproliferative agent; mp 108–109°C, IR ν 2232 cm⁻¹ (CN), MS m/z 282 [M⁺]
4-(3-Chloro-4-fluorophenoxy)-3-fluorobenzonitrile -O-C₆H₃ClF at 4-position Agrochemical intermediate; suppliers listed (CAS not provided)
4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluorobenzonitrile Pyrazole-CH₂- at 4-position GLUT1 inhibitor precursor; 76% yield, LC-MS m/z 245.1 [M+H]⁺
4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile Heterocyclic fused ring at 4-position Osilodrostat (LCI 699); adrenal inhibitor (CAS 1304733-26-3)

Pharmacological Relevance

  • Osilodrostat : A pyrroloimidazole-fused analog () inhibits cortisol synthesis, demonstrating the impact of heterocyclic moieties on drug efficacy .
  • Anticancer Agents : Compounds such as 4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazinyl derivatives () target multiple myeloma via proteasome inhibition .

Physicochemical Properties

  • Purity and Stability: Bromomethyl derivatives () are stable under inert conditions, while aminomethyl analogs () require careful handling due to reactivity.
  • Thermal Behavior : Thiophene-containing derivatives () exhibit moderate melting points (~100–110°C), correlating with crystalline stability .

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